5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one
Description
5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one (CAS: 1260018-10-7) is a halogenated indenone derivative with the molecular formula C₉H₆BrClO and a purity of 97% . This compound serves as a critical synthetic intermediate in organic chemistry, particularly in the preparation of agrochemicals like indoxacarb and bioactive heterocycles . Its structure features a bicyclic indenone core substituted with bromine and chlorine at positions 5 and 6, respectively, creating electron-withdrawing effects that enhance reactivity in cyclocondensation and electrophilic substitution reactions .
Properties
IUPAC Name |
5-bromo-6-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNWUQMFPSSUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260018-10-7 | |
| Record name | 5-BROMO-6-CHLORO-INDAN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one typically involves the bromination and chlorination of 2,3-dihydro-1H-inden-1-one. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. For example, the bromination can be carried out using bromine in acetic acid, while the chlorination can be achieved using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one is as a building block in the synthesis of pharmaceutical compounds. Its unique bicyclic structure allows for modifications that can lead to the development of new therapeutic agents. The dual halogenation (bromine and chlorine) may enhance its interactions with biological targets, making it valuable in drug design.
Case Studies in Drug Design
- Anticancer Agents : Research indicates that indole derivatives, which include compounds similar to this compound, have shown promising anticancer activities. The incorporation of halogens can modify the pharmacokinetic properties and enhance the efficacy of these compounds against cancer cells.
- Neurological Disorders : Compounds derived from indole structures have been investigated for their potential in treating neurological disorders. For instance, interactions with muscarinic acetylcholine receptors suggest that these derivatives could be explored for conditions such as Alzheimer's disease and schizophrenia .
Material Science
In materials science, this compound can be utilized in the synthesis of polymer nanoparticles. These nanoparticles are increasingly being used for targeted drug delivery systems, enhancing the bioavailability and reducing side effects of therapeutic agents.
Applications in Drug Delivery
- Polymer Nanoparticles : The synthesis of polymer nanoparticles incorporating this compound has been shown to facilitate the delivery of chemotherapeutic agents like doxorubicin. This method improves the solubility and stability of drugs while allowing controlled release .
Chemical Properties and Reactivity
The chemical structure of this compound contributes to its reactivity profile. The presence of bromine and chlorine atoms can lead to unique interactions with enzymes or receptors in biological systems.
Reactivity Studies
Preliminary studies suggest that compounds with similar structural features can interact with various biological molecules, influencing their activity. Further research is needed to elucidate specific mechanisms of action related to this compound.
Comparative Analysis with Related Compounds
The following table summarizes the similarity indices and notable differences between this compound and structurally related compounds:
| Compound Name | Similarity Index | Notable Differences |
|---|---|---|
| 6-Bromo-2,3-dihydro-1H-inden-1-one | 0.89 | Lacks chlorine atom; different reactivity |
| 4-Chloro-2,3-dihydro-1H-inden-1-one | 0.89 | Lacks bromine atom; variations in chemical behavior |
| 5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one | 0.88 | Different halogen positioning |
| 7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one | 0.97 | Halogen positions differ; potential different reactivity |
| 2,3-Dihydro-1H-inden-1-one | N/A | Parent compound without halogen substitutions |
The unique combination of bromine and chlorine substituents in this compound imparts distinct chemical properties that may not be present in its analogs .
Mechanism of Action
The mechanism by which 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Analogs
6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one
- CAS : 154257-85-9
- Similarity : 0.93
- Key Differences: The bromine and chlorine substituents are swapped (positions 6 and 5).
5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one
- Key Differences: Methoxy (OCH₃) replaces bromine at position 3. The electron-donating methoxy group reduces electrophilicity compared to the bromo-chloro analog, making it less reactive in cyclocondensation reactions (e.g., forming indeno[1,2-c]pyrazoles as EGFR inhibitors) .
5-Chloro-2,3-dihydro-1H-inden-1-one
Functional Group Variations
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one
- CAS : 158205-19-7
- Key Differences: Substitution of chlorine with an amino group (NH₂) introduces strong electron-donating effects. This enhances reactivity in Schiff base formation or nucleophilic additions but reduces stability under acidic conditions .
6-Bromo-2,3-dihydro-1H-inden-5-ol
- CAS : 2198-66-5
- Key Differences: Hydroxyl (OH) replaces chlorine. The hydroxyl group increases solubility in polar solvents (e.g., water or ethanol) but may reduce thermal stability due to hydrogen bonding .
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Aromatic Ketone Derivatives
1-(3-Bromo-5-chlorophenyl)ethanone
- CAS : 87427-57-4
- Similarity : 0.93
- Key Differences: Acetophenone backbone instead of indenone. The linear structure lacks the bicyclic system’s rigidity, reducing utility in dienophile-driven reactions (e.g., Diels-Alder) .
2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone
Comparative Data Table
Biological Activity
5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one is a halogenated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing current research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features a unique indanone structure with bromine and chlorine substituents at positions 5 and 6, respectively. This specific arrangement contributes to its distinctive chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating potent antibacterial effects. For instance:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0048 - 0.0195 |
These findings suggest that the halogen substituents play a crucial role in enhancing the compound's antibacterial activity .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific molecular targets in cancer pathways is an area of ongoing research.
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets, including enzymes and receptors. The halogen atoms are believed to participate in halogen bonding, which enhances binding affinity to biological receptors . This interaction may modulate the activity of proteins involved in critical biological processes.
Case Studies
Several case studies have documented the biological activity of this compound:
- Antibacterial Study : A study conducted on a series of halogenated compounds found that this compound exhibited superior antibacterial properties compared to non-halogenated analogs. The study concluded that the presence of halogens significantly influences antimicrobial efficacy .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner. Further investigation into the signaling pathways involved is necessary to elucidate the precise mechanisms at play .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-chlorobenzaldehyde | Similar halogenation but different core structure | Moderate antibacterial activity |
| 6-Bromo-2-oxoindole | Contains a bromine atom but different core | Limited anticancer activity |
| 2,3-Dihydro-1H-indene | Lacks halogen substituents | Minimal biological activity |
The distinct positioning of bromine and chlorine atoms in this compound contributes to its unique reactivity and biological profile .
Q & A
Q. How do electronic effects of bromo and chloro substituents impact its spectroscopic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
